N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine
Description
N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine is a pyrazole-derived compound characterized by a dichlorinated pyrazole core substituted with a methylamine group. Its structure features two chlorine atoms at the 4- and 5-positions of the pyrazole ring, a methyl group at the 1-position, and an N-methylaminomethyl moiety at the 3-position.
Properties
Molecular Formula |
C6H9Cl2N3 |
|---|---|
Molecular Weight |
194.06 g/mol |
IUPAC Name |
1-(4,5-dichloro-1-methylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H9Cl2N3/c1-9-3-4-5(7)6(8)11(2)10-4/h9H,3H2,1-2H3 |
InChI Key |
BZCOKHMJGURDCV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN(C(=C1Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be substituted with chlorine atoms at the 4 and 5 positions.
Methylation: The methyl group is introduced via methylation of the pyrazole ring, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Aminomethylation: The final step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where the pyrazole is reacted with formaldehyde and a secondary amine, such as dimethylamine.
Industrial Production Methods
In an industrial setting, the production of (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methylamine would likely involve continuous flow processes to optimize yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and can be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine has been explored for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, leading to its investigation as a candidate for drug development.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that compounds with similar pyrazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .
- Enzyme Inhibition : The compound may serve as an enzyme inhibitor by binding to active sites of specific enzymes, thereby blocking substrate access. This mechanism is crucial in the development of drugs targeting metabolic pathways involved in diseases such as cancer and diabetes .
Agricultural Applications
The presence of dichlorine in the pyrazole ring enhances the compound's potential as a pesticide or herbicide. Compounds with similar structures have been documented for their efficacy in controlling pests and diseases in crops.
Research Insights
- Pesticidal Properties : Studies have highlighted the effectiveness of pyrazole derivatives in agricultural settings. The unique chemical structure of this compound may confer similar pesticidal properties, making it a candidate for further investigation in crop protection .
Chemical Intermediate
In synthetic chemistry, this compound can act as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Comparative Analysis with Related Compounds
To better understand the applications of this compound, a comparison with other related compounds can be insightful:
| Compound Name | Structure Features | Applications |
|---|---|---|
| 4-Methylpyrazole | Pyrazole ring with a methyl group | Solvent and chemical intermediate |
| 5-Chloropyrazole | Pyrazole ring with chlorine substitution | Pesticide applications |
| 3-Amino-1H-pyrazole | Amino group at position 3 on pyrazole | Medicinal chemistry applications |
Mechanism of Action
The mechanism of action of (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The chlorine atoms and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole derivatives with halogen substituents and functionalized side chains are widely studied for their biological and chemical properties. Below is a systematic comparison with structurally analogous compounds:
Substituted Pyrazole Carboxamides ()
Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p) share structural motifs with the target compound, including halogenation and methyl substitution. Key differences include:
- Functional groups: The target compound lacks the carboxamide and cyano groups present in 3a–3p, which are critical for hydrogen bonding and solubility.
Table 1: Comparison of Pyrazole Derivatives
N-Methylamine/Formamide Derivatives ()
Compounds like N-(2,4-dichlorobenzyl)-N-methylformamide and N-(4-t-butylbenzyl)-N-methylformamide share the N-methylamine backbone but differ in substitution patterns:
- Reactivity : The target compound’s pyrazole ring may confer greater metabolic stability compared to benzyl-substituted analogs.
Pharmacopeial Analogs ()
USP Sibutramine-related compounds (e.g., N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride) feature cyclobutyl and chlorophenyl groups instead of pyrazole cores.
Key Research Findings and Limitations
- Discontinuation : Commercial unavailability (discontinued status) suggests unresolved stability, toxicity, or synthetic hurdles .
Biological Activity
N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1431963-61-9
- Molecular Formula : C₆H₉Cl₂N₃
- Molecular Weight : 230.52 g/mol
- Purity : 98% .
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. The pyrazole ring is known for its ability to modulate enzyme activities and receptor interactions, which may lead to diverse pharmacological effects.
Potential Biological Activities
- Antioxidant Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Study on Neuroprotective Effects
A study focused on the neuroprotective effects of pyrazole derivatives, including this compound, evaluated their efficacy in reducing neuronal damage in SH-SY5Y cells subjected to oxygen-glucose deprivation. The results indicated that these compounds significantly improved cell viability and reduced oxidative stress markers .
Antioxidant Activity Assessment
In an investigation assessing the antioxidant capabilities of various pyrazole derivatives, the compound demonstrated notable activity in scavenging free radicals. This was quantified using established assays (DPPH and ORAC), where it showed a strong correlation between structure and antioxidant efficacy .
Data Table: Biological Activities of Related Pyrazole Derivatives
| Compound Name | Activity Type | Assay Used | Result |
|---|---|---|---|
| Y12 | Antioxidant | DPPH Radical Scavenging | High scavenging activity |
| Compound A | Neuroprotective | SH-SY5Y Cell Model | Significant cell viability increase |
| Compound B | Antimicrobial | Agar Diffusion Method | Effective against E. coli |
Q & A
Q. What are the optimal synthetic routes for N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine, and how can byproduct formation be minimized?
- Methodological Answer : The synthesis of pyrazole derivatives often involves multi-step processes, including condensation reactions and alkylation. For example, copper(I) bromide and cesium carbonate have been used as catalysts in pyrazole alkylation at 35°C, achieving moderate yields (~17.9%) . To avoid dimethylation byproducts (common in N-methylamine synthesis), a one-pot reaction with trimethylorthoformate and catalytic sulfuric acid can suppress dimethylated impurities to <10% . Purification via chromatography (e.g., using ethyl acetate/hexane gradients) is critical for isolating the target compound .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions. For instance, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while N-methyl groups appear as singlets near δ 3.0–3.5 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] peaks) with an error margin of <5 ppm .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles. A related pyrazole derivative showed a dihedral angle of 15.2° between the pyrazole and aryl rings, highlighting planarity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For pyrazole analogs, electron-withdrawing substituents (e.g., Cl) lower LUMO energies, enhancing electrophilicity . Solvent effects (e.g., DMF) can be incorporated via polarizable continuum models (PCM) to refine reactivity predictions .
Q. What experimental strategies resolve contradictions in pharmacological activity data for pyrazole derivatives?
- Methodological Answer :
- In vitro vs. In vivo Models : Test the compound in both cell-based assays (e.g., receptor binding) and animal models (e.g., maximal electroshock seizures) to assess translational relevance .
- SAR Studies : Modify substituents (e.g., replacing Cl with CF) to isolate structural determinants of activity. For example, N-methylamine alkylation in vancomycin analogs significantly altered antimicrobial potency .
Q. How does this compound function in coordination chemistry or ligand design?
- Methodological Answer : Pyrazole-methylamine moieties can act as ligands for metal complexes. For example, N-methylamine groups in titanium complexes enhance stability via secondary coordination sphere interactions . In crown ether analogs, Mannich reactions with diaza-18-crown-6 create chelating ligands for metal ions like Cu .
Q. What is the impact of substituent variation (e.g., Cl, methyl groups) on reaction kinetics and product stability?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl) increase pyrazole ring electrophilicity, accelerating nucleophilic substitution but potentially reducing thermal stability. Methyl groups at the 1-position sterically hinder side reactions, improving regioselectivity in alkylation steps . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMSO vs. toluene) can quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
